N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide

Description

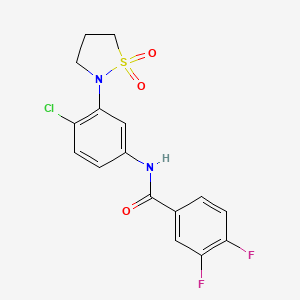

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide is a benzamide derivative featuring a 1,1-dioxidoisothiazolidine ring attached to a chlorinated phenyl group and a 3,4-difluorobenzamide moiety. The compound’s structure combines sulfone, halogen (Cl, F), and benzamide functional groups, which are common in agrochemicals and pharmaceuticals.

Properties

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF2N2O3S/c17-12-4-3-11(9-15(12)21-6-1-7-25(21,23)24)20-16(22)10-2-5-13(18)14(19)8-10/h2-5,8-9H,1,6-7H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMXGVQJVHPRIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Isothiazolidine Ring: The isothiazolidine ring is formed by reacting a suitable precursor with sulfur dioxide and an appropriate oxidizing agent.

Chlorination: The phenyl ring is chlorinated using a chlorinating agent such as thionyl chloride.

Fluorination: The difluorobenzamide moiety is introduced through a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride.

Coupling Reaction: The final step involves coupling the chlorinated isothiazolidine derivative with the difluorobenzamide under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or neutral conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine or alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide is being investigated as a potential therapeutic agent due to its unique chemical structure. Its biological activity suggests it may interact with specific molecular targets, modulating their functions. The compound has shown promise in preliminary studies for its anticancer properties.

Biological Studies

The compound is utilized in biological research to explore its interactions with various cellular targets. Studies have indicated that it may influence cellular processes such as apoptosis and cell proliferation. The mechanism of action involves binding to enzymes or receptors, which can lead to alterations in signaling pathways critical for cancer progression.

Industrial Applications

In addition to its medicinal potential, this compound is being explored for use in the synthesis of advanced materials and as a precursor for other chemical compounds. Its unique structure allows for modifications that could yield derivatives with enhanced properties.

Anticancer Activity

Recent studies conducted by the National Cancer Institute (NCI) have evaluated the anticancer efficacy of this compound against a panel of human tumor cell lines. The compound demonstrated significant growth inhibition rates, indicating its potential as an effective anticancer agent.

| Study | Cell Lines Tested | GI50/TGI Values (μM) | Notes |

|---|---|---|---|

| NCI Evaluation | Various Human Tumor Lines | 15.72/50.68 | High antimitotic activity observed |

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Benzamide Derivatives

Several benzamide-based compounds share structural similarities with the target molecule, particularly in the substitution patterns of the phenyl rings and the presence of halogen atoms:

Key Observations :

- Substitution Patterns : The target compound’s 3,4-difluoro configuration on the benzamide differs from the 2,6-difluoro arrangement in Lufenuron and Diflubenzuron. This positional variance may alter binding affinity to biological targets, as fluorine’s electronegativity and steric effects influence molecular interactions .

- Heterocyclic Moieties: The 1,1-dioxidoisothiazolidine group in the target compound replaces the trifluoromethyl-phenoxy (Lufenuron) or pyridinyloxy (Fluazuron) groups in analogs. This sulfone-containing heterocycle enhances polarity and may improve water solubility compared to bulkier hydrophobic groups .

Spectroscopic and Physical Properties

- IR Spectroscopy : The target compound’s sulfone group would exhibit strong S=O stretching vibrations near 1250–1300 cm⁻¹ , similar to sulfonyl-containing compounds in . The absence of S-H stretches (~2500–2600 cm⁻¹) confirms the sulfone’s stability, contrasting with tautomeric thiol forms observed in triazole derivatives .

- NMR : The 3,4-difluorobenzamide moiety would show distinct ¹⁹F NMR shifts, likely differing from 2,6-difluoro analogs due to altered electronic environments .

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide is a synthetic compound that belongs to the class of thiazolidine derivatives. Its unique structural features, including a chloro-substituted phenyl ring and a dioxidoisothiazolidin moiety, contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 425.9 g/mol. The compound features:

- Chloro-substituted phenyl group

- Dioxidoisothiazolidin ring

- Difluorobenzamide moiety

These components are crucial for the compound's reactivity and biological interactions.

Biological Activity

This compound exhibits several biological activities that are significant in medicinal chemistry:

Anticancer Activity

Research has indicated that compounds similar to this compound may possess anticancer properties. For instance, studies have shown that thiazolidine derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. The presence of the dioxidoisothiazolidin moiety suggests possible interactions with specific enzymes involved in metabolic pathways. Inhibitory activity against certain kinases or proteases could provide therapeutic benefits in conditions such as cancer or inflammatory diseases .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. By modulating inflammatory pathways and cytokine production, it could serve as a potential treatment for inflammatory disorders .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets, such as:

- Receptors : Binding to cellular receptors may alter signaling pathways.

- Enzymes : Inhibition of key enzymes could disrupt metabolic processes.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds. Below is a summary table of findings from different research efforts:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.